molecular formula C15H11Br2FO B12552298 2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one CAS No. 144442-95-5

2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one

Cat. No.: B12552298
CAS No.: 144442-95-5
M. Wt: 386.05 g/mol
InChI Key: IKRSSTQFFICMAE-UHFFFAOYSA-N
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Description

2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of two bromine atoms, a fluorophenyl group, and a phenyl group attached to a propanone backbone. It is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one typically involves the bromination of 1-(4-fluorophenyl)-3-phenylpropan-1-one. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: 1-(4-fluorophenyl)-3-phenylpropan-1-ol or its derivatives.

    Reduction: 1-(4-fluorophenyl)-3-phenylpropan-1-ol.

    Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one involves its interaction with biological molecules through its bromine and fluorophenyl groups. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound’s molecular targets include enzymes involved in metabolic pathways and cellular receptors .

Comparison with Similar Compounds

Comparison: 2,3-Dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one is unique due to the presence of both bromine and fluorophenyl groups, which confer distinct reactivity and biological activity compared to its analogs. The fluorophenyl group enhances its lipophilicity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

CAS No.

144442-95-5

Molecular Formula

C15H11Br2FO

Molecular Weight

386.05 g/mol

IUPAC Name

2,3-dibromo-1-(4-fluorophenyl)-3-phenylpropan-1-one

InChI

InChI=1S/C15H11Br2FO/c16-13(10-4-2-1-3-5-10)14(17)15(19)11-6-8-12(18)9-7-11/h1-9,13-14H

InChI Key

IKRSSTQFFICMAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(=O)C2=CC=C(C=C2)F)Br)Br

Origin of Product

United States

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